

A Comparative Study of Laurolactam and Caprolactam Polymerization Kinetics

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Compound of Interest

Compound Name: Laurolactam

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This guide provides an objective comparison of the polymerization kinetics of **laurolactam** and caprolactam, the monomers for Nylon-12 and Nylon-6, respectively. This information is crucial for researchers and professionals involved in the development of polyamides for various applications, including specialty polymers in the pharmaceutical and medical device industries. The following sections present a summary of quantitative data, detailed experimental protocols, and a visual representation of the comparative workflow.

Comparative Kinetic Data

The polymerization of lactams can proceed through various mechanisms, primarily anionic and hydrolytic ring-opening polymerization. The kinetics of these reactions are influenced by factors such as temperature, catalyst/initiator concentration, and the presence of water. While extensive kinetic data is available for caprolactam, quantitative data for **laurolactam** is less prevalent in readily accessible literature.

Anionic Polymerization: This method is characterized by high reaction rates, often reaching high conversion in minutes. The rate is highly dependent on the concentration of the catalyst and activator.

Hydrolytic Polymerization: This process is typically slower than anionic polymerization and involves the initial hydrolysis of the lactam to the corresponding amino acid, followed by polycondensation. It often requires higher temperatures and pressures.

Kinetic Parameter	Lauro lactam (Nylon-12)	Capro lactam (Nylon-6)	Notes
Activation Energy (Ea) for Anionic Polymerization	Data not readily available in cited literature.	67 - 79 kJ/mol	Varies with the catalyst and activator system used.
Reaction Rate Comparison	The ring-opening reaction of lauro lactam progresses very slowly, at a rate of 1/10th or less than that of capro lactam in hydrolytic polymerization.	Significantly faster than lauro lactam. Anionic polymerization can be completed within minutes.	The higher ring strain in the seven- membered capro lactam ring contributes to its greater reactivity compared to the thirteen-membered lauro lactam ring.
Typical Anionic Polymerization Temperature	150°C	140 - 170°C	Polymerization can occur above or below the melting temperature of the resulting polymer.
Typical Hydrolytic Polymerization Temperature	Pre-polymerization at ~300°C, followed by polycondensation at ~250°C.	Pre-polymerization at 225°C, followed by polymerization at 245- 250°C.	
Conversion Rates	High conversion rates, up to 99.5% or more, are achievable.	High conversion rates, typically 98-99%, are reported for anionic polymerization.	

Experimental Protocols

The following are generalized experimental protocols for the anionic and hydrolytic polymerization of **lauro lactam** and capro lactam. Specific parameters should be optimized based on the desired polymer characteristics and experimental setup.

Anionic Ring-Opening Polymerization of Laurolactam

Objective: To synthesize Polyamide-12 (Nylon-12) via anionic ring-opening polymerization.

Materials:

- **Laurolactam** monomer
- Catalyst (e.g., sodium hydride, sodium caprolactam)
- Activator (e.g., N-acetyl-**laurolactam**, toluene diisocyanate (TDI))
- Inert gas (e.g., nitrogen)
- Solvent for purification (e.g., water)

Procedure:

- **Monomer Preparation:** Dry the **laurolactam** monomer under vacuum to remove any traces of water, which can inhibit the anionic polymerization.
- **Reactor Setup:** Assemble a flame-dried glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer and an inlet for inert gas.
- **Inert Atmosphere:** Purge the reactor with nitrogen gas to create an inert atmosphere.
- **Monomer Melting:** Introduce the dried **laurolactam** into the reactor and heat it to a molten state (e.g., 180°C).
- **Catalyst Addition:** Under a positive flow of nitrogen, add the catalyst to the molten monomer and stir until it is completely dissolved.
- **Activator Addition and Polymerization:** Introduce the activator to the monomer-catalyst mixture to initiate polymerization. The reaction is often exothermic and a significant increase in viscosity will be observed.
- **Cooling and Isolation:** Once the polymerization is complete, cool the reactor. The solid polymer can then be removed.

- Purification: The polymer can be purified by washing with hot water to remove any unreacted monomer and oligomers, followed by drying under vacuum.

Hydrolytic Ring-Opening Polymerization of Caprolactam

Objective: To synthesize Polyamide-6 (Nylon-6) via hydrolytic ring-opening polymerization.

Materials:

- ϵ -Caprolactam monomer
- Deionized water
- Nitrogen gas

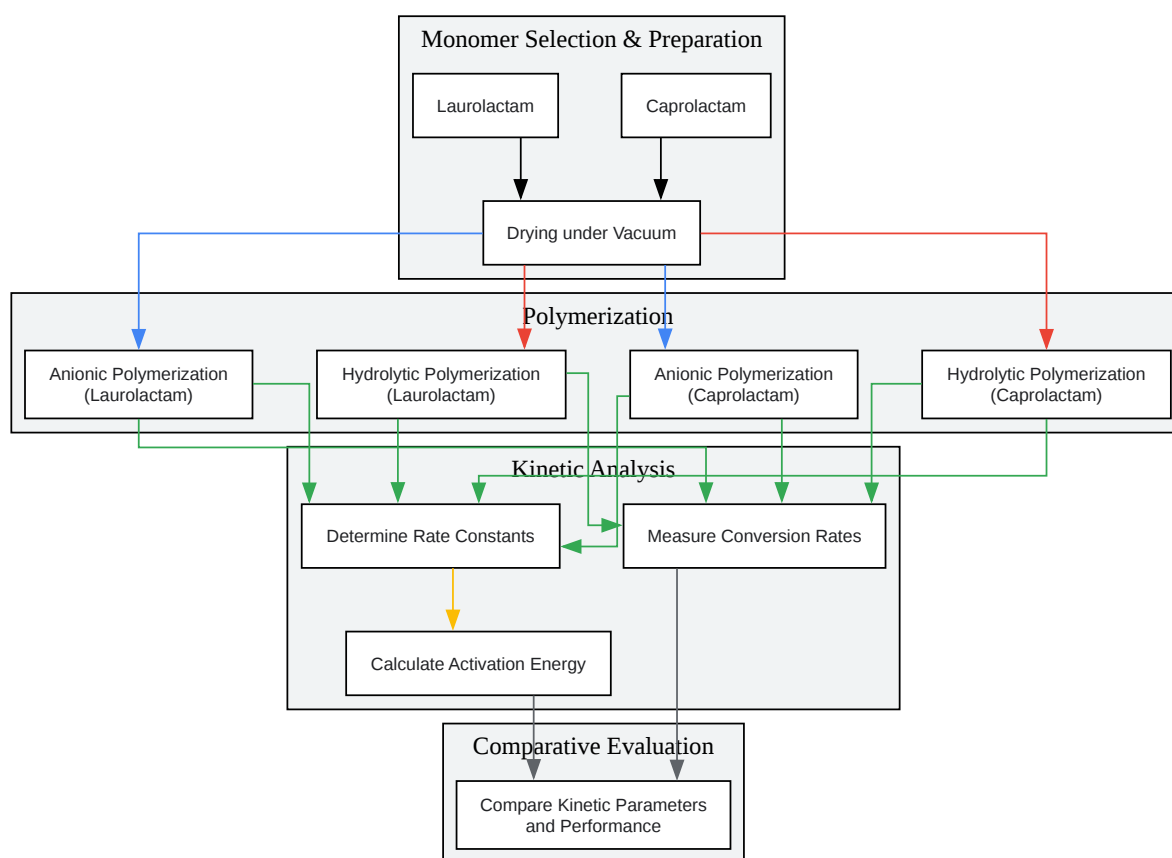
Procedure:

- Reactor Preparation: Add the desired amounts of ϵ -caprolactam and water to a high-pressure autoclave.
- Inerting: Seal the autoclave, evacuate it, and then backfill with nitrogen gas. Repeat this cycle multiple times to ensure an inert atmosphere.
- Pre-polymerization: Heat the reactor to approximately 225°C while stirring and maintain this temperature for about 30-60 minutes.
- Polymerization: Increase the temperature to 245-250°C and maintain it for several hours under pressure to allow the polymerization to proceed.
- Pressure Release and Further Polymerization: Gradually release the pressure to atmospheric pressure and continue the reaction for another hour.
- Vacuum Step: Apply a vacuum to the reactor to remove water and drive the equilibrium towards higher molecular weight polymer. Continue the reaction under vacuum for another 1-2 hours.
- Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it (e.g., in a water bath), and pelletize it.

- Purification: Wash the polymer pellets with hot water to extract unreacted monomer and oligomers, followed by drying under vacuum.

Visualization of Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of **laurolactam** and caprolactam polymerization kinetics.



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Caption: Workflow for comparing polymerization kinetics.

- To cite this document: BenchChem. [A Comparative Study of Laurolactam and Caprolactam Polymerization Kinetics]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145868#comparative-study-of-laurolactam-and-caprolactam-polymerization-kinetics\]](https://www.benchchem.com/product/b145868#comparative-study-of-laurolactam-and-caprolactam-polymerization-kinetics)

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